Ronidazole

Description

Antiprotozoal and antimicrobial agent used mainly in veterinary practice.

See also: Tinidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

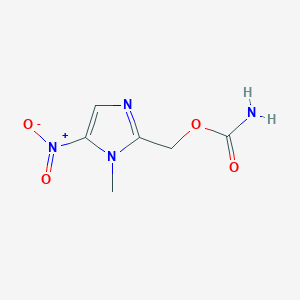

(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045400 | |

| Record name | Ronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-76-7 | |

| Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ronidazole Action Against Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronidazole, a 5-nitroimidazole compound, is a cornerstone in the treatment of infections caused by anaerobic protozoa, notably Tritrichomonas foetus and Giardia duodenalis. Its efficacy hinges on a sophisticated mechanism of action that exploits the unique low-redox metabolic pathways of these organisms. This technical guide provides an in-depth exploration of the molecular processes underpinning this compound's antiprotozoal activity. The core of its mechanism involves reductive activation within the parasite, leading to the generation of cytotoxic radical species that inflict lethal damage to cellular macromolecules, primarily DNA. This document details the enzymatic pathways responsible for this activation, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved molecular interactions.

Introduction

This compound is a synthetic antiprotozoal agent belonging to the 5-nitroimidazole class, a group of compounds that also includes metthis compound and tinidazole.[1] It is widely used in veterinary medicine to treat infections such as feline trichomoniasis caused by Tritrichomonas foetus and giardiasis in both canines and felines.[2][3] The selective toxicity of this compound against anaerobic protozoa is a direct consequence of their distinct anaerobic energy metabolism, which is absent in their aerobic hosts. This guide will dissect the mechanism of action, from initial drug uptake to the ultimate cytotoxic effects on the protozoan cell.

The Reductive Activation of this compound

This compound is administered as an inactive prodrug. Its transformation into a cytotoxic agent is contingent upon the reduction of its 5-nitro group, a process that occurs efficiently only in the low-redox-potential environment of anaerobic organisms.[1] This bioactivation is a multi-step process catalyzed by specific oxidoreductase enzymes within the protozoa.

The Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pathway

The principal pathway for this compound activation in many anaerobic protozoa involves the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) and the electron carrier protein ferredoxin.

-

Oxidative Decarboxylation of Pyruvate: In the anaerobic metabolism of protozoa like Giardia and Trichomonas, PFOR catalyzes the oxidative decarboxylation of pyruvate, a key intermediate from glycolysis. This reaction produces acetyl-CoA, CO₂, and, crucially, releases low-potential electrons.

-

Electron Transfer via Ferredoxin: These electrons are transferred to ferredoxin, a small, iron-sulfur protein that acts as a low-redox-potential electron shuttle.

-

Reduction of this compound: The reduced ferredoxin then donates its electron to the nitro group of the this compound molecule. This single-electron transfer reduces the nitro group to a highly reactive and unstable nitro radical anion.

This process is highly efficient because the redox potential of ferredoxin is sufficiently low to reduce the nitro group of this compound, a reaction that does not readily occur in host cells.

Alternative Activation Pathways

While the PFOR-ferredoxin system is a primary driver of this compound activation, other enzymes can also contribute to this process.

-

Thioredoxin Reductase: This flavoenzyme, part of the thioredoxin system, has been shown to be capable of reducing 5-nitroimidazoles. It can directly transfer electrons to this compound, contributing to the pool of cytotoxic radicals.

-

Nitroreductases: Protozoa possess various nitroreductases that can participate in the activation of nitro-aromatic compounds, further enhancing the cytotoxicity of this compound.

The multiplicity of these activation pathways underscores the robustness of the drug's mechanism and may explain its high potency.

Molecular Basis of Cytotoxicity

The generation of the nitro radical anion is the pivotal event in this compound's mechanism of action. This highly reactive species, along with other downstream metabolites, wreaks havoc within the protozoan cell through several mechanisms.

-

DNA Damage: The primary target of activated this compound is the parasite's DNA. The nitro radical anions, and other reactive intermediates, can interact directly with DNA, causing a loss of helical structure, strand breaks, and impaired function.[1] This extensive DNA damage ultimately triggers cell death.

-

Protein and Lipid Damage: The reactive metabolites can also induce oxidative damage to other vital macromolecules, including proteins and lipids, disrupting their function and contributing to the overall cytotoxicity.

The continuous enzymatic reduction of this compound within the cell creates a concentration gradient, facilitating further uptake of the prodrug and establishing a self-perpetuating cycle of cytotoxic activity.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated against several protozoan parasites. The following table summarizes key quantitative data.

| Protozoan Species | Strain | Metric | Value | Reference |

| Giardia intestinalis | Not Specified | Relative Activity | ~5 times more active than metthis compound | [4] |

| Tritrichomonas foetus | Feline Isolates | MIC | >0.1 µg/mL | [5] |

| Entamoeba histolytica | HM-1:IMSS | EC₅₀ | 0.8 µM |

Signaling Pathways and Experimental Workflows

Diagrams of Core Mechanisms

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Reductive activation pathways of this compound in anaerobic protozoa.

Caption: General workflow for in vitro susceptibility testing of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for investigating the mechanism of action of this compound.

In Vitro Susceptibility Assay (MIC/IC₅₀ Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC₅₀) of this compound against a protozoan culture, such as Giardia duodenalis.

Materials:

-

Axenic culture of the target protozoan (e.g., G. duodenalis trophozoites).

-

Appropriate culture medium (e.g., TYI-S-33 medium).

-

This compound stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets).

-

Microplate reader (for IC₅₀) or inverted microscope (for MIC).

-

Cell viability reagent (e.g., [³H]-thymidine or a resazurin-based dye).

Procedure:

-

Parasite Culture: Culture the protozoan trophozoites to the mid-logarithmic growth phase under standard anaerobic conditions.

-

Inoculum Preparation: Harvest and wash the trophozoites. Adjust the cell density to a final concentration of 1 x 10⁵ cells/mL in fresh culture medium.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in the culture medium directly in the 96-well plate. Include a drug-free control (vehicle only) and a blank control (medium only).

-

Inoculation: Add 100 µL of the parasite inoculum to each well containing 100 µL of the drug dilutions.

-

Incubation: Seal the plate and incubate under anaerobic conditions at 37°C for 24 to 48 hours.

-

MIC Determination (Visual): Using an inverted microscope, determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible parasite motility and growth compared to the drug-free control.

-

IC₅₀ Determination (Quantitative):

-

Add a viability reagent (e.g., [³H]-thymidine) to each well and incubate for a further 4-6 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

PFOR/Ferredoxin Activity Assay (Cell-Free)

This assay measures the ability of the PFOR/ferredoxin system to reduce a nitroimidazole, which serves as a proxy for this compound activation.

Materials:

-

Cell-free extract from the target protozoan, prepared under anaerobic conditions.

-

Anaerobic cuvettes and spectrophotometer.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Reagents: Pyruvate, Coenzyme A (CoASH), β-mercaptoethanol, and metthis compound (as a monitorable substrate).

Procedure:

-

Preparation: All solutions and the spectrophotometer chamber should be made anaerobic by purging with nitrogen gas.

-

Assay Mixture: In an anaerobic cuvette, combine the assay buffer, pyruvate, CoASH, and β-mercaptoethanol.

-

Initiation: Add the cell-free extract containing PFOR and ferredoxin to the cuvette.

-

Reaction: Start the reaction by adding metthis compound (e.g., to a final concentration of 100 µM).

-

Measurement: Monitor the reduction of metthis compound by measuring the decrease in absorbance at 320 nm over time. The rate of absorbance decrease is proportional to the PFOR/ferredoxin activity.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Protozoan cells treated with this compound and control cells.

-

Low melting point agarose.

-

Microscope slides (pre-coated).

-

Lysis solution (high salt, detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralization buffer.

-

DNA stain (e.g., SYBR Green).

-

Fluorescence microscope with appropriate software.

Procedure:

-

Cell Preparation: Harvest this compound-treated and control cells and resuspend in PBS at ~1 x 10⁵ cells/mL.

-

Embedding: Mix the cell suspension with molten low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer for ~20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for ~20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Conclusion

The mechanism of action of this compound against protozoa is a classic example of targeted chemotherapy, exploiting the unique anaerobic biochemistry of the pathogen. The reductive activation of its nitro group by enzymes like PFOR and thioredoxin reductase leads to the formation of cytotoxic radicals that cause extensive DNA damage, resulting in parasite death. Understanding these core mechanisms at a molecular level is crucial for optimizing the use of this compound, combating potential resistance, and guiding the development of new antiprotozoal agents. The experimental protocols outlined provide a framework for further research into the nuanced interactions between this important drug and its target organisms.

References

- 1. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]

- 2. esccap.ch [esccap.ch]

- 3. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metthis compound Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ronidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Ronidazole, a critical antiprotozoal agent, and its derivatives. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by detailing established synthesis methodologies, experimental protocols, and pathways for structural modification.

Introduction to this compound

This compound is a nitroimidazole-based antiprotozoal drug primarily used in veterinary medicine.[1] Its chemical structure is (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate.[2] The biological activity of this compound and related 5-nitroimidazoles is contingent on the nitro group at the 5-position of the imidazole ring.[3] This group is reduced in anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis, ultimately causing cell death.[1] The core structure of this compound makes it a valuable scaffold for the development of new antimicrobial agents.

Synthesis of the this compound Core: (1-methyl-5-nitro-1H-imidazol-2-yl)methanol

The synthesis of this compound typically proceeds through a key intermediate, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. This intermediate is then carbamoylated to yield the final product.

Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole

One common precursor in the synthesis of nitroimidazole drugs is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. While not the direct precursor to this compound's core, its synthesis illustrates common strategies in this chemical family.

A documented pathway involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of formic acid.[4] The formic acid is subsequently removed by distillation. The product is then purified through a series of pH adjustments and recrystallization steps.[4]

dot

Caption: Workflow for the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole[6]

-

Reaction: Dissolve 254 parts of 2-methyl-4(5)-nitroimidazole in 736 parts of 98% formic acid. Introduce 176 parts of ethylene oxide into the solution at 30 to 40°C over 20 to 30 minutes with thorough stirring.

-

Stirring: Stir the mixture for 2.5 hours at 30 to 40°C.

-

Distillation: Distill off approximately 550 parts of formic acid using a rotary evaporator at 30 mbar, with a water bath temperature gradually increased to 85°C.

-

Precipitation of Starting Material: Add 600 parts of water to the evaporation residue. Adjust the acidic solution (initial pH ≈ 3.1) to a pH of 0.8 to 1.8 at 20°C by adding a concentrated mineral acid.

-

Separation: Separate the precipitated unreacted starting material by filtration.

-

Product Precipitation: Add an alkaline agent to the mother liquor to establish a pH between 5 and 12, ensuring the temperature does not exceed 30°C.

-

Isolation: Separate the precipitated 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

-

Recrystallization: Recrystallize the crude product from an aqueous solution of an alkaline agent with a pH of 9 to 14 to obtain the pure product.

Core Synthesis of this compound

The direct synthesis of this compound involves the creation of the (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate structure. A key route starts from 1-methyl-5-nitro-1H-imidazole-2-methanol.

dot

References

- 1. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

Chemical and physical properties of Ronidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronidazole is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial properties. Primarily utilized in veterinary medicine, its efficacy against anaerobic organisms has prompted further investigation into its broader therapeutic potential. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical methodologies.

Chemical and Physical Properties

This compound, with the IUPAC name (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate, is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate | [1] |

| Alternate Names | 1-Methyl-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ridzol | [2] |

| CAS Number | 7681-76-7 | [2] |

| Molecular Formula | C₆H₈N₄O₄ | [2] |

| Molecular Weight | 200.15 g/mol | [1][2] |

| Canonical SMILES | CN1C(=CN=C1COC(=O)N)--INVALID-LINK--[O-] | [3] |

| InChI Key | PQFRTXSWDXZRRS-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 168 °C | [3] |

| Boiling Point | 502 °C (Predicted) | [3] |

| pKa | 1.2 (at 25°C) (Predicted) | [4] |

| LogP | -0.4 | [1] |

| Appearance | Solid powder | [5] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 2900 mg/L (at 20°C, pH 7) | [3] |

| 4 mg/mL (ultrasonic) | [6][7] | |

| DMSO | 30 mg/mL | [8] |

| 40 mg/mL | [9] | |

| 60 mg/mL (sonication recommended) | [10] | |

| 100 mg/mL (ultrasonic) | [6][7] | |

| DMF | 30 mg/mL | [8] |

| Methanol | Soluble (Slightly, Heated) | [4] |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [8] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (sonication recommended) | [10] |

Table 4: Spectroscopic Data of this compound

| Technique | Data | Reference |

| UV-Vis (λmax) | 301 nm (in DMF) | [8] |

| Mass Spectrometry (LC-MS/MS) | MRM transitions available for quantification | [11] |

Mechanism of Action

This compound, like other 5-nitroimidazoles, functions as a prodrug that requires bioreductive activation within the target anaerobic organism.[12] The low redox potential in these organisms facilitates the reduction of the nitro group of this compound, a process catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[3] This reduction generates highly reactive nitroso and hydroxylamine derivatives and cytotoxic free radicals.[3][12] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.[3][12][]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of this compound.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.[14]

Method 1: Starting from 2-methyl-5-nitroimidazole

-

Reaction Setup: In a suitable reaction vessel, treat 2-methyl-5-nitroimidazole with ethylene oxide.

-

Catalyst: The reaction is carried out in the presence of a base, such as sodium hydroxide.

-

Formation of Intermediate: This reaction forms 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

-

Purification: The resulting product is purified by recrystallization to yield pure this compound.

Method 2: Starting from Acetaldehyde

-

Oxime Formation: Convert acetaldehyde to acetaldehyde oxime using hydroxylamine hydrochloride in the presence of sodium acetate.

-

Esterification: React acetaldehyde oxime with ethyl chloroformate in the presence of pyridine to form N-ethoxycarbonylacetaldexime.

-

Cyclization: Treat N-ethoxycarbonylacetaldexime with sodium methoxide in methanol to form 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

-

Purification: Purify the final product by recrystallization to obtain pure this compound.

Caption: Synthetic pathways for this compound.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the determination of this compound in various matrices.[15][16]

3.2.1. Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH 4.7) in a ratio such as 10:10:80 (v/v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 318 nm.

-

Injection Volume: 20 µL.

3.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation (e.g., from animal feed):

-

Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol).

-

Perform a liquid-liquid extraction cleanup. For example, partition the methanol extract with carbon tetrachloride and water.

-

Collect the aqueous phase containing this compound.

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

3.2.3. Analysis

-

Inject the working standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Caption: HPLC analysis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using standard laboratory techniques.

3.3.1. Instrumentation

-

Melting point apparatus (capillary method).

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

3.3.2. Procedure

-

Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

3.4.1. Materials

-

This compound powder.

-

Selected solvents (e.g., water, DMSO, DMF, ethanol).

-

Vials with screw caps.

-

Shaking incubator or orbital shaker at a constant temperature.

-

Analytical balance.

-

Spectrophotometer or HPLC system for concentration measurement.

3.4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, a significant antiprotozoal agent. The tabulated data offers a quick reference for researchers, while the detailed mechanism of action and experimental protocols provide a solid foundation for further investigation and application in drug development. The visualizations of the signaling pathway and experimental workflows are intended to enhance the understanding of the complex processes involved in the action and analysis of this compound. As research into nitroimidazole compounds continues, a thorough understanding of the fundamental properties of molecules like this compound will be crucial for the development of new and more effective therapeutic agents.

References

- 1. lecturio.com [lecturio.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Research progress on the role and mechanism of DNA damage repair in germ cell development [frontiersin.org]

- 8. 1H nuclear magnetic resonance study of metthis compound metabolism by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijisrt.com [ijisrt.com]

- 11. Metthis compound induced DNA damage in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 14. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Ronidazole as a 5-Nitroimidazole Antimicrobial Agent: A Technical Guide

Abstract

Ronidazole is a synthetic 5-nitroimidazole compound with potent antiprotozoal and some antibacterial activity. Primarily utilized in veterinary medicine, it is a critical therapeutic agent for infections caused by anaerobic protozoa, most notably Tritrichomonas foetus in felines and Trichomonas gallinae in avian species. This document provides a comprehensive overview of this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance. Furthermore, it outlines key experimental protocols for its study and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the 5-nitroimidazole class of antimicrobial agents, a group that includes well-known drugs like metthis compound.[1][2] It was first developed in the 1970s as an antiprotozoal for veterinary use.[3] Its role is significant in treating infections in non-food-producing animals, particularly where other nitroimidazoles have failed.[4][5] this compound's use is largely off-label in many regions, including the United States where it is not FDA-approved, necessitating its preparation by compounding pharmacies.[2][4] Concerns regarding its potential carcinogenicity prohibit its use in food-producing animals.[2][6]

Mechanism of Action

The antimicrobial activity of this compound is dependent on its selective toxicity to anaerobic or microaerophilic organisms. The core mechanism involves a bioreductive activation process.[1]

-

Entry into the cell: this compound, a prodrug, passively diffuses into the microorganism.

-

Reductive Activation: In the low-redox-potential environment of anaerobic microbes, the nitro group (NO₂) of the imidazole ring is reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR).[7][8]

-

Formation of Reactive Intermediates: This reduction process generates highly reactive cytotoxic intermediates, including nitro radicals and hydroxylamines.[1][7][8]

-

DNA Damage: These reactive molecules interact with microbial DNA, causing a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis, which ultimately leads to cell death.[1][2][3][4][9]

Antimicrobial Spectrum

This compound is primarily effective against anaerobic protozoa and has some activity against certain bacteria.

-

Protozoa:

-

Tritrichomonas foetus : A leading cause of chronic large-bowel diarrhea in cats.[5][9][10] this compound is considered the treatment of choice.[11][12][13]

-

Trichomonas gallinae : The causative agent of avian trichomoniasis (canker), particularly in pigeons and doves.[9][14][15]

-

Giardia spp. : Has been used as an alternative treatment for giardiasis in dogs and cats.[2][4][5]

-

Other protozoa: Effective against Hexamita and Cochlosoma in birds.[16]

-

-

Bacteria: While its primary use is antiprotozoal, this compound has demonstrated some in vivo antibacterial activity against anaerobic bacteria.[17][18]

Pharmacokinetics and Pharmacodynamics

This compound is well-absorbed after oral administration.[2][3] Its pharmacokinetic profile has been studied in cats, revealing rapid and complete absorption with high bioavailability. The long elimination half-life suggests that less frequent dosing might be possible, which could reduce the risk of cumulative toxicity.[19][20]

Table 1: Pharmacokinetic Parameters of this compound in Cats

| Parameter | IV Administration (9.2 mg/kg) | Oral Capsule (28.2 mg/kg) | Oral Guar Gum Capsule (30 mg/kg) |

|---|---|---|---|

| Cmax (μg/mL) | - | - | 17.1 - 21.6[21][22] |

| Tmax (hours) | - | - | 9.0 - 9.4[21][22] |

| Terminal Half-life (T½) (hours) | 9.80 (± 0.35)[19][20] | 10.50 (± 0.82)[19][20] | - |

| Bioavailability (F%) | - | 99.64 (± 16.54)[19][20] | - |

| Clearance (CL) (mL/kg/min) | 0.82 (± 0.07)[19][20] | - | - |

| AUC (μg·h/mL) | - | - | 467.4 - 481[21][22] |

Clinical Efficacy

This compound has demonstrated efficacy in treating protozoal infections where other nitroimidazoles may have failed. Dosing and treatment duration are critical for successful outcomes and minimizing adverse effects.

Table 2: Summary of this compound Efficacy Studies

| Species | Disease | Dosage | Duration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Cat | Tritrichomonas foetus | 10 mg/kg PO q12h | 14 days | Ineffective; relapse in all 5 cats.[23] | [23] |

| Cat | Tritrichomonas foetus | 30 mg/kg PO q24h | 14 days | Effective; 84% of treated cats tested negative vs. 18% in placebo group.[21][22] | [21][22] |

| Cat | Tritrichomonas foetus | 30-50 mg/kg PO q12h | 14 days | Eradicated infection in 10/10 experimentally infected cats.[23] | [23] |

| Cat | Tritrichomonas foetus | 50 mg/kg PO q12h | 14 days | Effective in treating experimentally infected cats.[10] | [10] |

| Pigeon | Trichomonas gallinae (resistant strains) | 200 mg/L in drinking water | Not specified | Eliminated infection where lower doses failed.[24] |[24] |

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, including this compound, is a growing concern.[11][24] Resistance is often relative rather than absolute and can be multifactorial.[25] Key mechanisms involve alterations in the drug activation pathway.

-

Decreased Drug Activation: The most significant mechanism is the reduced expression or impaired function of enzymes required for the reductive activation of the nitro group, such as PFOR and ferredoxin.[25][26]

-

Oxygen Scavenging: In some cases, resistance is observed only under aerobic conditions. It is proposed that in the presence of oxygen, the activated drug radical is reoxidized back to its inactive parent form, preventing it from damaging DNA. This is termed "aerobic resistance".[11][25]

-

Efflux Pumps: While less characterized for this drug class, increased drug efflux could potentially contribute to reduced intracellular concentrations.

Toxicology and Adverse Effects

The primary concern with this compound is its narrow therapeutic index and potential for neurotoxicity, which appears to be dose-dependent and associated with cumulative exposure.[12][19]

-

Common Side Effects: Loss of appetite, vomiting, and diarrhea are the most frequently reported adverse effects.[3][5][6]

-

Neurotoxicity: More severe, dose-dependent side effects are neurological.[2] Signs include lethargy, ataxia (loss of balance), tremors, seizures, and nystagmus (involuntary eye movements).[4][19] These signs typically begin after several days of treatment and often resolve within 1 to 4 weeks after discontinuing the drug.[19]

-

Carcinogenicity and Other Risks: this compound is considered potentially carcinogenic to humans, based on studies in rats and mice.[5][6] It is teratogenic and should not be used in pregnant animals.[2] Long-term use in dogs has been associated with testicular toxicity.[5][6] Due to these risks, handlers should wear gloves when administering the medication.[4][5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

This compound analytical standard

-

Appropriate solvent (e.g., DMSO)

-

96-well microtiter plates

-

Sterile culture broth (e.g., TYM for T. foetus)

-

Test microorganism inoculum standardized to a specific density (e.g., McFarland standard)

-

Incubator (with anaerobic conditions if required)

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using sterile broth.[27] This creates a gradient of drug concentrations.

-

Inoculation: Add a standardized volume of the microorganism inoculum to each well.[27]

-

Controls: Include a growth control (broth + inoculum, no drug), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).[27]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic or aerobic).

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Detection of this compound in Biological Samples via LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying this compound and its metabolites in matrices like plasma, eggs, or feces.[28][29]

Protocol Outline:

-

Sample Preparation (Extraction):

-

Homogenize the sample (e.g., feces, tissue).[28]

-

Extract this compound using a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate).[28] This may be a multi-step process involving centrifugation and combining supernatants.

-

Perform a clean-up step to remove interfering substances. This can involve liquid-liquid extraction (e.g., with n-hexane) or solid-phase extraction (SPE) using a cartridge (e.g., cation exchange).[28]

-

Evaporate the final extract to dryness under nitrogen at a controlled temperature (≤40°C) and reconstitute the residue in a mobile phase-compatible solution (e.g., 0.1% formic acid).[28]

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a specific mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to separate this compound from other components.

-

-

Detection and Quantification (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The instrument is set to monitor for specific precursor-to-product ion transitions for this compound and its metabolites in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of the this compound standard.[28]

-

Conclusion

This compound remains a vital antimicrobial agent in veterinary medicine for combating specific protozoal infections that are otherwise difficult to treat. Its efficacy is well-documented, particularly against T. foetus in cats. However, its use requires careful consideration due to a narrow therapeutic margin and the risk of significant neurotoxicity. The emergence of resistant strains underscores the need for judicious use, accurate diagnostics, and continued research into the mechanisms of resistance and alternative therapeutic strategies. The analytical and experimental protocols outlined herein provide a foundation for further investigation into this important 5-nitroimidazole compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 4. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]

- 5. This compound | VCA Animal Hospitals [vcahospitals.com]

- 6. This compound: A Potent Antiprotozoal with Carcinogenic Concerns_Chemicalbook [chemicalbook.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 10. Efficacy of this compound for Treatment of Cats Experimentally Infected with a Korean Isolate of Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. veterinaryevidence.org [veterinaryevidence.org]

- 13. veterinaryevidence.org [veterinaryevidence.org]

- 14. birdantibiotic.com [birdantibiotic.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. birdcarer.com [birdcarer.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. mhlw.go.jp [mhlw.go.jp]

- 29. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronidazole: A Comprehensive Technical Guide on its Discovery, Development, and Application

Abstract

Ronidazole, a 5-nitroimidazole derivative, has a significant history in veterinary medicine as a potent antiprotozoal agent. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, synthesis, and application of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Discovery and Historical Development

This compound was first developed in the 1970s by the French pharmaceutical company Rhône-Poulenc as an antiprotozoal agent for veterinary use.[1] It was introduced in Europe in the early 1980s under the brand name "Ridzol" and was initially used for the treatment of Tritrichomonas foetus infections in cattle.[1] Over the following years, its efficacy against other protozoan parasites, such as Giardia and Trichomonas, was recognized, leading to its widespread use in a variety of animal species, including cats, dogs, horses, and birds.[1] this compound later gained approval in other countries, including Australia and Canada, and is now a globally recognized veterinary medication.[1]

While not approved by the FDA for use in animals in the United States, it is prescribed by veterinarians under "off-label" or "extra-label" use for treating infections like Tritrichomonas foetus in cats and Giardia in dogs.[2][3] In the United Kingdom, the Veterinary Medicines Directorate (VMD) has permitted the use of 100% pure chemical grade this compound for treating T. foetus in cats, obtainable through compounding pharmacies with informed owner consent.[4]

In the European Union, the use of this compound in food-producing animals has been a subject of regulatory scrutiny. In 1992, the German delegation raised concerns about the health effects of veterinary medicines containing nitroimidazoles, prompting a re-evaluation.[5] Due to concerns about bound tissue residues with a persistent imidazole structure, the EU banned the administration of this compound to animals used for food production.[5]

Chemical Properties

This compound is chemically known as (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate.[1] It is a carbamate ester of a 5-nitroimidazole.

| Property | Value |

| Chemical Formula | C6H8N4O4 |

| Molar Mass | 200.154 g·mol−1 |

| CAS Number | 7681-76-7 |

| IUPAC Name | (1-Methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate |

Synthesis of this compound

There are two primary synthetic pathways described for the production of this compound.

Synthesis Pathway 1: Starting from 2-methyl-5-nitroimidazole

This pathway involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to form an intermediate, which is then purified.[1]

Synthesis of this compound from 2-methyl-5-nitroimidazole.

Synthesis Pathway 2: Starting from Acetaldehyde

This alternative pathway begins with acetaldehyde and involves a multi-step process to synthesize the final this compound product.[1]

Multi-step synthesis of this compound from acetaldehyde.

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target anaerobic organism.[6] This process is primarily carried out by low-redox-potential electron-transfer proteins, such as ferredoxin, which are part of the parasite's metabolic pathways.

The key steps in the mechanism of action are:

-

Entry into the cell: this compound, in its inactive form, enters the protozoal cell via passive diffusion.

-

Reductive activation: Inside the anaerobic environment of the parasite, the nitro group of this compound is reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[6] This reduction generates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.

-

DNA damage: These reactive metabolites can interact with and cause damage to the parasite's DNA, leading to strand breaks and destabilization of the DNA helix.[6][7] This disruption of DNA replication and repair ultimately results in cell death.[7]

Mechanism of action of this compound in anaerobic protozoa.

Pharmacokinetics in Feline Species

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and minimizing potential toxicity. Studies in healthy cats have provided valuable data on its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration (Immediate-Release) |

| Dose | ~9.2 mg/kg | ~28.2 mg/kg |

| Bioavailability | - | 99.64 (±16.54)% |

| Cmax (Maximum Concentration) | - | 35.37 (±3.03) µg/mL |

| Tmax (Time to Cmax) | - | 1.02 (±0.40) h |

| Terminal Half-life (t1/2) | 9.80 (±0.35) h | 10.50 (±0.82) h |

| Systemic Clearance | 0.82 (±0.07) mL/kg/min | - |

| Volume of Distribution (Vd) | 700 (±60) mL/kg | - |

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy against a range of protozoan parasites.

Tritrichomonas foetus

Tritrichomonas foetus is a common cause of colitis and diarrhea in domestic cats. This compound is considered one of the most effective treatments for this infection.

In Vitro Susceptibility:

-

This compound has been shown to kill T. foetus at concentrations greater than 0.1 µg/mL in vitro.

In Vivo Efficacy in Cats:

-

A dose of 30 mg/kg administered orally once daily for 14 days resulted in the eradication of T. foetus infection in 84% of treated cats in one study.

-

In experimentally infected cats, a dose of 50 mg/kg twice daily for 14 days was effective in clearing the infection.[1]

-

Lower doses of 10 mg/kg have been shown to be less effective, with a higher likelihood of relapse.

Clostridioides difficile

Recent research has explored the potential for repurposing this compound for the treatment of Clostridioides difficile infection (CDI).

In Vitro Susceptibility:

-

This compound inhibited the growth of clinical C. difficile isolates (including NAP1 and toxigenic strains) at a concentration of 0.125 µg/mL.[1]

-

It demonstrated superior killing kinetics compared to metthis compound.[1]

In Vivo Efficacy in a Mouse Model of CDI:

-

This compound outperformed metthis compound when both were tested at a dose of 1 mg/kg daily.[1]

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas species

This protocol is adapted from methods used for Trichomonas vaginalis and can be applied to other Trichomonas species.

Materials:

-

TYM (Trypticase-Yeast Extract-Maltose) broth, supplemented with serum.

-

96-well microtiter plates.

-

This compound stock solution.

-

Trichomonas isolate culture.

-

Incubator (37°C).

Procedure:

-

Prepare serial dilutions of this compound in TYM broth in a 96-well plate.

-

Adjust the concentration of the Trichomonas culture to a standardized density (e.g., 1 x 10^5 organisms/mL).

-

Inoculate each well of the microtiter plate with the parasite suspension.

-

Include positive (parasites only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 48 hours.

-

Determine the Minimal Inhibitory Concentration (MIC) and/or Minimal Lethal Concentration (MLC) by microscopic examination of parasite motility and viability. The MIC is the lowest drug concentration that inhibits visible growth, and the MLC is the lowest concentration that kills the parasites.

Workflow for in vitro susceptibility testing of Trichomonas.

HPLC Analysis of this compound in Feline Plasma

This protocol outlines a method for quantifying this compound concentrations in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column.

-

Acetonitrile, methanol, and water (HPLC grade).

-

Plasma samples.

-

This compound standard.

-

Internal standard (e.g., tinidazole).

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add a known amount of the internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in appropriate proportions.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength of approximately 313-320 nm.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in blank plasma.

-

Workflow for HPLC analysis of this compound in plasma.

Safety and Toxicology

This compound is generally considered safe for use in cats at the recommended therapeutic doses. However, side effects can occur, particularly at higher doses or with prolonged use. The most commonly reported adverse effects are neurological, including lethargy, ataxia, tremors, and seizures.[4][7] These signs are usually reversible upon discontinuation of the drug.[4][7] Due to its potential for carcinogenicity, as observed in laboratory animal studies, its use in food-producing animals is banned in many regions, and it is recommended that handlers wear gloves when administering the medication.[2][7]

Conclusion

This compound has a well-established history as an effective antiprotozoal agent in veterinary medicine. Its discovery by Rhône-Poulenc in the 1970s provided a valuable tool for combating parasitic infections in a variety of animal species. A thorough understanding of its synthesis, mechanism of action, pharmacokinetics, and clinical efficacy is essential for its safe and effective use. Continued research, particularly in the area of drug repurposing for infections like C. difficile, may further expand the therapeutic applications of this important nitroimidazole compound.

References

- 1. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 2. This compound | VCA Animal Hospitals [vcahospitals.com]

- 3. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]

- 4. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. This compound [sitem.herts.ac.uk]

- 7. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]

In Vivo Active Metabolites of Ronidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo active metabolites of the antiprotozoal drug, Ronidazole. This document details the identified metabolites, their proposed metabolic pathways, and the experimental methodologies employed for their identification and quantification.

Introduction

This compound is a 5-nitroimidazole compound widely used in veterinary medicine to treat protozoal infections. Like other nitroimidazoles, this compound is a prodrug that requires reductive activation within the target organism to exert its therapeutic effect. This activation process leads to the formation of reactive metabolites that are responsible for the drug's efficacy and potential toxicity. Understanding the identity and biological activity of these metabolites is crucial for optimizing therapeutic regimens and assessing safety profiles.

Identified Active Metabolites of this compound

The primary and most well-characterized active metabolite of this compound identified in vivo is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) .[1][2] This metabolite is formed through hepatic metabolism of the parent drug. It is noteworthy that HMMNI is also a known metabolite of another nitroimidazole, dimetridazole.[2]

In addition to HMMNI, other metabolic products have been identified, although their biological activity is less defined. In rat urine, acetamide has been detected as a metabolite of this compound.[1] The metabolic process also involves the loss of the carbamoyl group from the parent this compound molecule during the formation of covalently bound metabolites.[3]

The mechanism of action of this compound is believed to involve the generation of highly reactive, short-lived intermediates following the reduction of its nitro group. These reactive species are capable of causing oxidative damage to cellular macromolecules, including DNA, which ultimately leads to cell death.[4]

Quantitative Data on this compound and its Metabolites

The following table summarizes available quantitative data on the detection of this compound and its primary active metabolite, HMMNI, in biological matrices from in vivo studies.

| Animal Species | Matrix | Compound Detected | Concentration | Analytical Method | Reference |

| Finches (overdose) | Liver | This compound | 2,700 ng/g (wet weight) | HPLC-MS | |

| 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 140 ng/g (wet weight) | HPLC-MS | |||

| Turkeys | Muscle, Liver, Kidney, Fat | Total Residue (as this compound) | Varies with withdrawal time (See Table in Ref.[1]) | Radiotracer Studies | [1] |

| Bovine | Muscle | This compound and HMMNI | Method validated at 0.5-2.5 µg/kg | LC-MS/MS | [2] |

| Pig | Plasma | This compound and hydroxy metabolites | Method validated | HPLC-tandem MS | [5] |

Experimental Protocols

The identification and quantification of this compound and its metabolites in vivo have been accomplished using various analytical techniques. Below are generalized methodologies based on published studies.

Sample Preparation for LC-MS/MS Analysis

A common approach for the extraction of this compound and HMMNI from animal tissues (e.g., muscle) and plasma involves the following steps:

-

Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Extraction: The homogenized sample or plasma is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common solvent for LLE is ethyl acetate.

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

-

Purification: For some matrices, an additional purification step, such as reconstitution in petroleum ether, may be employed to remove interfering substances.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

-

Chromatography: Reverse-phase liquid chromatography is typically used to separate the analytes from the matrix components. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.

-

Mass Spectrometry: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode is generally used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for this compound, HMMNI, and an internal standard (e.g., this compound-d3) in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

Signaling Pathways and Metabolic Activation

The therapeutic and toxic effects of this compound are intrinsically linked to its metabolic activation. The following diagrams illustrate the proposed metabolic pathway and the experimental workflow for metabolite identification.

References

- 1. fao.org [fao.org]

- 2. Determination and confirmation of metthis compound, dimetridazole, this compound and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug residue formation from this compound, a 5-nitroimidazole. III. Studies on the mechanism of protein alkylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Potent Antiprotozoal with Carcinogenic Concerns_Chemicalbook [chemicalbook.com]

- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronidazole's Efficacy Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole is a 5-nitroimidazole antimicrobial agent, a class of drugs known for its potent activity against anaerobic bacteria and certain protozoa.[1] While metthis compound is the most well-known member of this class, this compound shares a similar fundamental mechanism of action and is an important compound in both veterinary and research settings. This technical guide provides an in-depth overview of this compound's efficacy against anaerobic bacteria, including its mechanism of action, spectrum of activity, and the methodologies used to evaluate its potency.

Mechanism of Action: Reductive Activation is Key

The selective toxicity of this compound against anaerobic bacteria is a result of its unique mechanism of activation, which is intrinsically linked to the anaerobic metabolic pathways of these microorganisms.[1][2] In its inactive prodrug form, this compound is able to diffuse into bacterial cells.[3] However, its antimicrobial activity is only unleashed under anaerobic conditions.

Anaerobic bacteria possess low redox potential electron transport proteins, such as ferredoxin or flavodoxin, which are not present in aerobic cells.[2] These proteins donate electrons to this compound's nitro group, reducing it and forming highly reactive nitroso radicals.[1] These cytotoxic intermediates are short-lived and interact with bacterial DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[1][2] This process is efficient in anaerobes, leading to a rapid bactericidal effect.[3]

The reductive activation of this compound is a futile metabolic cycle under aerobic conditions. In the presence of oxygen, the formed nitro anion radical is rapidly re-oxidized back to the parent compound, with the concurrent production of superoxide radicals. This "futile cycling" prevents the accumulation of the toxic intermediates necessary for bactericidal activity and explains the selective spectrum of 5-nitroimidazoles.[4]

Caption: Reductive activation pathway of this compound in anaerobic bacteria.

Spectrum of Activity and In Vitro Efficacy

This compound, like other 5-nitroimidazoles, exhibits a broad spectrum of activity against obligate anaerobic bacteria. While comprehensive MIC (Minimum Inhibitory Concentration) data specifically for this compound against a wide array of anaerobic bacteria is not as extensively published as for metthis compound, comparative studies of other nitroimidazoles provide a strong indication of its expected efficacy.

Gram-negative anaerobic bacilli, such as Bacteroides fragilis and Fusobacterium species, are generally highly susceptible to nitroimidazoles.[5][6] Gram-positive anaerobes, including Clostridium species (e.g., C. perfringens and C. difficile) and anaerobic cocci, are also typically susceptible.[7][8] However, some non-spore-forming Gram-positive bacilli and certain anaerobic cocci may show reduced susceptibility or resistance.[5]

The following tables summarize the in vitro activity of metthis compound and other nitroimidazoles against various anaerobic bacteria, which can be used as a proxy to estimate the potential efficacy of this compound.

Table 1: Comparative In Vitro Activity of Nitroimidazoles against Anaerobic Bacteria

| Organism (No. of Strains) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis group (55) | Metthis compound | ≤0.25 - 2 | 0.5 | 1 | [9] |

| Ornidazole | ≤0.25 - 2 | 0.5 | 1 | [9] | |

| Bacteroides fragilis (clinical isolates) | Metthis compound | 0.16 - 2.5 | - | - | [5] |

| Gram-negative anaerobic bacilli (69) | Metthis compound | - | - | 0.34 (geometric mean) | [6] |

| Tinidazole | - | - | 0.28 (geometric mean) | [6] | |

| Nimorazole | - | - | 1.05 (geometric mean) | [6] | |

| Clostridium perfringens | Metthis compound | - | - | - | [7] |

| Clostridium novyi | Metthis compound | - | - | - | [7] |

| Clostridium bifermentans | Metthis compound | - | - | - | [7] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro efficacy against anaerobic bacteria relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures, with agar dilution and broth microdilution being the reference methods.[10][11][12]

Agar Dilution Method

The agar dilution method is considered the "gold standard" for susceptibility testing of anaerobic bacteria.[10]

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.

-

Preparation of Agar Plates: A series of twofold dilutions of the this compound stock solution are made and added to molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood) to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A drug-free plate is included as a growth control.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The agar plates are inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

The broth microdilution method is a practical alternative for determining the MIC of antimicrobial agents against certain anaerobic bacteria, particularly for clinical laboratories.[10][13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible turbidity.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: Twofold serial dilutions of this compound are prepared in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth) in 96-well microtiter plates.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

Reading of Results: The plates are examined for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Caption: General workflow for anaerobic susceptibility testing.

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, though still relatively uncommon in many anaerobic species, is an area of growing concern. The primary mechanisms of resistance involve alterations in the drug activation pathway.[14]

-

Decreased Reductive Activity: Mutations in the genes encoding for nitroreductases, such as those responsible for the reduction of ferredoxin or flavodoxin, can lead to decreased activation of this compound and, consequently, resistance.

-

Impaired Drug Uptake: Although less common, alterations in the bacterial cell envelope that reduce the uptake of the drug can also contribute to resistance.

-

Increased DNA Repair: Enhanced DNA repair mechanisms within the bacterium may be able to overcome the damage induced by the activated form of this compound.

Conclusion

This compound is a potent antimicrobial agent with significant efficacy against a broad range of anaerobic bacteria. Its mechanism of action, which relies on reductive activation by microbial metabolic pathways unique to anaerobes, ensures its selective toxicity. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for determining its in vitro activity and for monitoring the emergence of resistance. While more specific quantitative data for this compound would be beneficial, the extensive information available for the 5-nitroimidazole class as a whole provides a robust framework for understanding and utilizing this important antimicrobial compound in research and drug development.

References

- 1. dvm360.com [dvm360.com]

- 2. Mode of action of metthis compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of metthis compound in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal activity of metthis compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the in vitro activity of metthis compound, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility of Clostridium species isolated from human infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparative susceptibilities of anaerobic bacteria to metthis compound, ornidazole, and SC-28538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility against metthis compound and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Ronidazole's potential for Giardia treatment research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of ronidazole as a therapeutic agent against Giardia lamblia, the causative agent of giardiasis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant cellular pathways, serving as a valuable resource for researchers in the field of antiparasitic drug discovery and development.

Introduction

Giardia lamblia is a significant cause of diarrheal disease globally. While metthis compound is a frontline treatment, concerns over treatment failures and drug resistance necessitate the exploration of alternative therapeutic options.[1] this compound, a 5-nitroimidazole compound, has demonstrated considerable efficacy against various protozoal infections and presents a promising avenue for giardiasis treatment research.[2][3] This guide synthesizes the current knowledge on this compound's anti-giardial properties to facilitate further investigation.

Mechanism of Action

This compound, like other 5-nitroimidazole drugs, functions as a prodrug that requires intracellular activation to exert its cytotoxic effects. The activation process is specific to the microaerophilic or anaerobic environment of Giardia trophozoites. The nitro group of this compound is reduced by a series of enzymes within the parasite, leading to the generation of highly reactive nitro radical anions.[4] These radicals induce cellular damage by binding to and causing strand breaks in the parasite's DNA, ultimately leading to cell death.[4]

Several key enzymes within Giardia have been implicated in the activation of nitroimidazoles, including:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of Giardia and plays a crucial role in the reduction of ferredoxin.

-

Ferredoxin (Fd): A small, iron-sulfur protein that, in its reduced state, can directly transfer electrons to the nitro group of this compound.[5][6]

-

Nitroreductase-1 (NR-1): An enzyme that can also contribute to the activation of nitroimidazoles.[4]

-

Thioredoxin Reductase (TrxR): This enzyme, involved in the parasite's antioxidant defense system, has also been shown to participate in the reduction and activation of nitroimidazole compounds.[5][7]